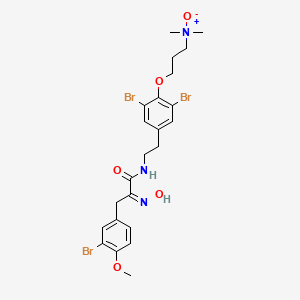![molecular formula C32H48ClN5O5S B1242615 WX UK1 [Who-DD] CAS No. 255374-84-6](/img/structure/B1242615.png)
WX UK1 [Who-DD]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WX-UK1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule that belongs to a new class of drugs. In animal models, WX-UK1 blocks tumor cell invasion, metastasis and primary tumor growth by inhibiting serine proteases and the urokinase Plasminogen Activator (uPA) system, which have been shown to play a key role in metastasis and primary tumor growth of breast, gastric, colon cancer, and various other solid tumors. Independent studies show that administration of Wx-UK1 resulted in a decrease of tumor cell invasion, suggesting its efficacy as a an adjuvant antimetastatic therapy of carcinomas.
Aplicaciones Científicas De Investigación
1. Multidisciplinary Research Priorities for Mental Health Science
This paper discusses the profound impact of the COVID-19 pandemic on society, including mental and physical health. It sets out immediate priorities and long-term strategies for mental health science research, stressing the need for high-quality research standards and international collaboration. This paper emphasizes collecting data on the mental health effects of COVID-19 and developing interventions to address these issues (Holmes et al., 2020).
2. Health Research Systems and Global Perspectives
This article highlights the importance of health research in improving healthcare. It references the UK's National Institute for Health Research (NIHR) as an example of a successful national health research system. The paper discusses how NIHR's approach covers the functions identified by WHO for national health research systems, emphasizing research capacity, creating centers of excellence, and producing research findings that improve health outcomes (Hanney & González-Block, 2015).
3. WHO Activities in Health Policy and Biotechnology Research
This paper summarizes discussions from the 32nd session of the World Health Organization (WHO) Advisory Committee on Health Research. It covers topics like scientific advances, health policy research, biotechnology research, and their applications. The paper also touches on the applications of DNA-based technologies for diagnosis, treatment, vaccine, and food production (Mansourian et al., 1995).
4. System Dynamics in Healthcare Policy Development
The paper describes the use of system dynamics modeling in healthcare policy and program development in England. It discusses applications in areas such as disease screening and emergency care, highlighting the strengths and weaknesses of this approach (Royston et al., 1999).
5. Evidence-Informed Decision Making in Pandemics
This qualitative study explores the challenges of using scientific evidence to inform policy decisions during the COVID-19 pandemic. It highlights the difficulties faced by scientific advisors in dealing with evolving and conflicting evidence, emphasizing the need for global guidance for evidence-informed decision-making (Vickery et al., 2022).
Propiedades
Número CAS |
255374-84-6 |
|---|---|
Fórmula molecular |
C32H48ClN5O5S |
Peso molecular |
650.3 g/mol |
Nombre IUPAC |
ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H47N5O5S.ClH/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7;/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34);1H/t28-;/m0./s1 |
Clave InChI |
FMHIVIJVVYYSRN-JCOPYZAKSA-N |
SMILES isomérico |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.Cl |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.Cl |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.Cl |
Otros números CAS |
255374-84-6 |
Sinónimos |
N-alpha-(2,4,6-triisopropyl-phenylsulfonyl)-3-amidino-(L)-phenyl-alanine-4-ethoxycarbonyl-piperazide hydrochloride WX-UK1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(E)-2-(2-chlorophenyl)ethenyl]anilino]pyridine-3-carboxylic acid](/img/structure/B1242535.png)

![2-[[4-(4-Bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B1242538.png)
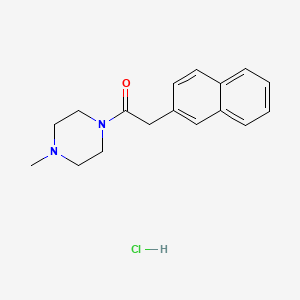
![hexyl (15S,19S)-5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1242542.png)
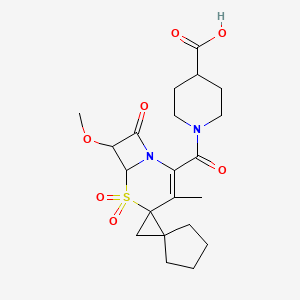
![(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide](/img/structure/B1242544.png)
![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
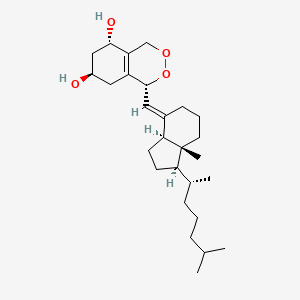
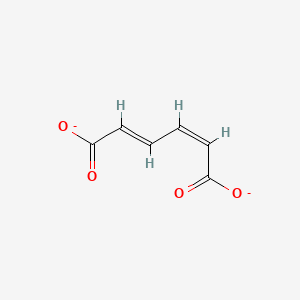

![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)
